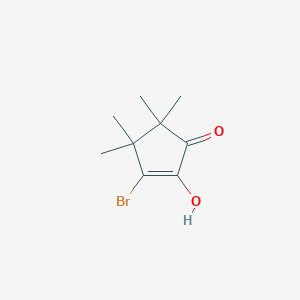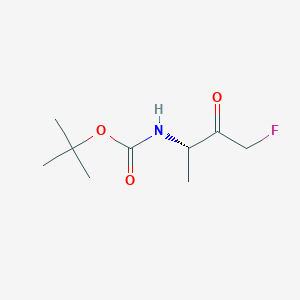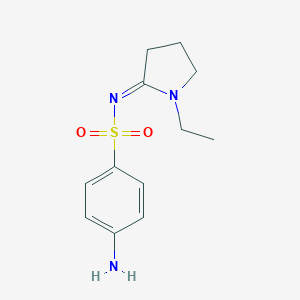
(E)-2-amino-2-methylpent-3-enoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(E)-2-amino-2-methylpent-3-enoic acid, commonly known as AMPA, is a type of amino acid that plays a crucial role in the functioning of the nervous system. AMPA is a non-protein amino acid that is found in the brain, spinal cord, and other parts of the body. This amino acid is an agonist of the AMPA receptor, which is an ionotropic glutamate receptor that mediates fast synaptic transmission in the central nervous system. AMPA has been extensively studied for its potential therapeutic applications in various neurological disorders.
Mecanismo De Acción
AMPA acts as an agonist of the AMPA receptor, which is an ionotropic glutamate receptor that mediates fast synaptic transmission in the central nervous system. When AMPA binds to the receptor, it induces the influx of sodium ions, leading to depolarization of the postsynaptic membrane. This depolarization can trigger the release of neurotransmitters, leading to the propagation of the action potential.
Biochemical and Physiological Effects:
AMPA has been shown to have a wide range of biochemical and physiological effects. In addition to its role as an agonist of the AMPA receptor, AMPA has been shown to modulate the activity of other ion channels and receptors. AMPA has also been shown to increase the release of neurotransmitters, including dopamine and acetylcholine. Furthermore, AMPA has been shown to enhance synaptic plasticity, which is the ability of synapses to change their strength in response to activity.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using AMPA in lab experiments is its well-established synthesis method, which allows for the production of large quantities of the amino acid. In addition, AMPA has been extensively studied, and its effects on the nervous system are well understood. However, one limitation of using AMPA in lab experiments is its potential toxicity, which can limit its use in certain applications.
Direcciones Futuras
There are several potential future directions for the study of AMPA. One area of interest is the development of more selective AMPA receptor agonists and modulators, which can improve the specificity and efficacy of therapeutic interventions. In addition, the role of AMPA in synaptic plasticity and learning and memory is an area of active research. Finally, the potential use of AMPA as a biomarker for neurological disorders is an area of interest, as changes in AMPA levels have been observed in several neurological disorders.
Métodos De Síntesis
AMPA can be synthesized by the condensation of methyl acrylate and glycine, followed by the reduction of the resulting intermediate with sodium borohydride. This method is a well-established protocol for the synthesis of AMPA and has been used in numerous studies.
Aplicaciones Científicas De Investigación
AMPA has been extensively studied for its potential therapeutic applications in various neurological disorders, including Alzheimer's disease, Parkinson's disease, and epilepsy. AMPA receptor agonists have been shown to enhance cognitive function and memory in animal models of Alzheimer's disease. In addition, AMPA receptor modulators have been investigated as potential treatments for Parkinson's disease and epilepsy.
Propiedades
Número CAS |
137283-13-7 |
|---|---|
Nombre del producto |
(E)-2-amino-2-methylpent-3-enoic acid |
Fórmula molecular |
C6H11NO2 |
Peso molecular |
129.16 g/mol |
Nombre IUPAC |
(E)-2-amino-2-methylpent-3-enoic acid |
InChI |
InChI=1S/C6H11NO2/c1-3-4-6(2,7)5(8)9/h3-4H,7H2,1-2H3,(H,8,9)/b4-3+ |
Clave InChI |
IUIZJMOGTAAWEC-ONEGZZNKSA-N |
SMILES isomérico |
C/C=C/C(C)(C(=O)O)N |
SMILES |
CC=CC(C)(C(=O)O)N |
SMILES canónico |
CC=CC(C)(C(=O)O)N |
Sinónimos |
3-Pentenoicacid,2-amino-2-methyl-,(E)-(9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















